molecular formula C15H12N4O6 B1621907 N,N'-bis(2-nitrophenyl)propanediamide CAS No. 96331-35-0

N,N'-bis(2-nitrophenyl)propanediamide

Cat. No.: B1621907
CAS No.: 96331-35-0
M. Wt: 344.28 g/mol
InChI Key: AESMHZVRTXLXHT-UHFFFAOYSA-N
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Description

“N,N’-bis(2-nitrophenyl)propanediamide”, also known as BNPP, is an organic compound with the chemical formula C15H12N4O6 . It has a molecular weight of 344.28 g/mol . The compound is typically available in powder form .


Molecular Structure Analysis

The IUPAC name for “N,N’-bis(2-nitrophenyl)propanediamide” is N1,N~3~-bis (2-nitrophenyl)malonamide . The InChI code for this compound is 1S/C15H12N4O6/c20-14 (16-10-5-1-3-7-12 (10)18 (22)23)9-15 (21)17-11-6-2-4-8-13 (11)19 (24)25/h1-8H,9H2, (H,16,20) (H,17,21) .


Physical and Chemical Properties Analysis

“N,N’-bis(2-nitrophenyl)propanediamide” has a melting point of 182-183°C . It is typically stored at room temperature .

Scientific Research Applications

Anion Recognition and Binding Studies

N,N'-bis(2-nitrophenyl)propanediamide and related compounds have been studied for their ability to recognize and bind anions. A study by Wagner-Wysiecka and Łukasik (2012) on the preparation of N,N'-diarylalkanediamides and their anion binding properties highlighted the effectiveness of these compounds in selective fluoride recognition (Wagner-Wysiecka & Łukasik, 2012).

Structural Aspects and Crystal Stability

The structural characteristics of this compound derivatives have been explored. Bustos, Alvarez‐Thon, and Baggio (2015) studied two α-dihydrazones, including a compound structurally similar to this compound, focusing on their crystal stability and intermolecular interactions, which are vital for understanding the material properties of these compounds (Bustos et al., 2015).

Electrochemical Reduction Processes

The electrochemical reduction of this compound has been a topic of interest. Lu (1997) investigated the electrodetosylation of N,N'-bis(o-tosylaminophenyl) propanediamide, a related compound, demonstrating the significance of the complexing effect of metal ions in the reduction process (Lu, 1997).

Synthesis and Characterization Techniques

Yun-chu (2002, 2004) focused on the synthesis of derivatives of this compound, including 2,2-Bis(4-hydroxy-3-nitrophenyl)-propane and 2, 2-Bis (3-bromo-4-hydroxy-5-nitrophenyl) propane. These studies are essential for understanding the chemical synthesis and structural characterization of such compounds, which are crucial in scientific research (Yun-chu, 2002); (Yun-chu, 2004).

Enzymatic Hydrolysis and Biochemical Properties

The enzymatic hydrolysis of derivatives of this compound was studied by Kim Jung Hee (2000), providing insights into the biochemical properties and potential applications in biological systems (Kim Jung Hee, 2000).

Molecular Modelling and Biological Activity

The molecular modelling and biological activity of bisnaphthalimide derivatives, including N,N'-bis[2-(5-nitro-1,3-dioxo-2,3-dihydro-1H-benz[de]-isoquinolin-2-yl)]propane-2-ethanediamine, were explored by Filosa et al. (2009). These studies contribute to understanding the compound's potential as a DNA topoisomerase II inhibitor, showcasing its relevance in medicinal chemistry and drug design (Filosa et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

N,N'-bis(2-nitrophenyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O6/c20-14(16-10-5-1-3-7-12(10)18(22)23)9-15(21)17-11-6-2-4-8-13(11)19(24)25/h1-8H,9H2,(H,16,20)(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESMHZVRTXLXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC(=O)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396857
Record name N~1~,N~3~-Bis(2-nitrophenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96331-35-0
Record name N~1~,N~3~-Bis(2-nitrophenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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